molecular formula C32H30N2O3 B11507946 12-[4-(benzyloxy)-3-methoxyphenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

12-[4-(benzyloxy)-3-methoxyphenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B11507946
M. Wt: 490.6 g/mol
InChI Key: BEOCUEUSGGCSRF-UHFFFAOYSA-N
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Description

12-[4-(benzyloxy)-3-methoxyphenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its intricate molecular architecture, which includes a benzyloxy group, a methoxyphenyl group, and a tetrahydrobenzo[b][4,7]phenanthrolinone core. Its synthesis and applications have garnered interest in the fields of chemistry, biology, and materials science.

Preparation Methods

The synthesis of 12-[4-(benzyloxy)-3-methoxyphenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the benzyloxy group: This step involves the reaction of a suitable benzyl alcohol derivative with a phenol compound under basic conditions to form the benzyloxy group.

    Introduction of the methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions, where a methoxy group is introduced to a phenyl ring.

    Construction of the tetrahydrobenzo[b][4,7]phenanthrolinone core: This step involves cyclization reactions, often using catalysts and specific reaction conditions to form the desired polycyclic structure.

Industrial production methods may involve optimizing these synthetic routes to increase yield and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

12-[4-(benzyloxy)-3-methoxyphenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

12-[4-(benzyloxy)-3-methoxyphenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 12-[4-(benzyloxy)-3-methoxyphenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 12-[4-(benzyloxy)-3-methoxyphenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one include other polycyclic aromatic compounds with similar structural features. These compounds may share some chemical properties but differ in their specific functional groups and overall molecular architecture. Examples of similar compounds include:

    Polycyclic aromatic hydrocarbons (PAHs): These compounds have multiple aromatic rings and are known for their stability and potential biological activity.

    Phenanthrolinone derivatives: Compounds with similar core structures but different substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C32H30N2O3

Molecular Weight

490.6 g/mol

IUPAC Name

12-(3-methoxy-4-phenylmethoxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C32H30N2O3/c1-32(2)17-25-31(26(35)18-32)29(30-22-10-7-15-33-23(22)12-13-24(30)34-25)21-11-14-27(28(16-21)36-3)37-19-20-8-5-4-6-9-20/h4-16,29,34H,17-19H2,1-3H3

InChI Key

BEOCUEUSGGCSRF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OC)C(=O)C1)C

Origin of Product

United States

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